

Spectroscopic and Synthetic Profile of 4-Methyl-2,5-diphenylpyridine: A Technical Overview

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Compound of Interest

Compound Name: 4-Methyl-2,5-diphenylpyridine

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This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR) and synthetic considerations for the heterocyclic compound **4-Methyl-2,5-diphenylpyridine**. This pyridine derivative serves as a valuable intermediate in various fields, including pharmaceutical synthesis and materials science.^{[1][2]} Due to the proprietary nature of spectroscopic data for this specific molecule, this document presents a generalized experimental framework and data interpretation guide based on established principles of organic chemistry and spectroscopy.

Molecular Structure and Properties

- IUPAC Name: **4-Methyl-2,5-diphenylpyridine**^[3]
- Molecular Formula: C₁₈H₁₅N^{[1][3]}
- Molecular Weight: 245.32 g/mol ^{[1][2]}
- CAS Number: 156021-08-8^{[1][2]}

The structure, featuring a central pyridine ring substituted with two phenyl groups and a methyl group, imparts significant thermal and chemical stability.^[1]

Spectroscopic Data Summary

While specific experimental spectra for **4-Methyl-2,5-diphenylpyridine** are not publicly available, the following tables outline the expected chemical shifts and absorption frequencies based on the compound's structure. These predicted values are essential for the identification and characterization of the molecule upon synthesis.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Chemical Shift (δ , ppm)	Multiplicity
Methyl (CH_3)	~2.3 - 2.5	Singlet (s)
Pyridine (H-3, H-6)	~7.0 - 8.5	Doublet/Singlet
Phenyl (Ar-H)	~7.2 - 7.8	Multiplet (m)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)
Methyl (CH_3)	~20 - 25
Pyridine (C-3, C-6)	~120 - 150
Pyridine (C-2, C-4, C-5)	~130 - 160
Phenyl (Ar-C)	~125 - 140

Table 3: Predicted IR Absorption Data

Functional Group	Wavenumber (cm^{-1})	Intensity
C-H (Aromatic)	3000 - 3100	Medium
C-H (Alkyl)	2850 - 3000	Medium
C=C (Aromatic)	1400 - 1600	Medium-Strong
C=N (Pyridine)	1550 - 1650	Medium-Strong

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and spectroscopic analysis of pyridine derivatives like **4-Methyl-2,5-diphenylpyridine**.

Synthesis: Hantzsch Pyridine Synthesis (Illustrative)

A common method for synthesizing substituted pyridines is the Hantzsch synthesis. A generalized procedure is as follows:

- **Reaction Setup:** A mixture of a β -ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., benzaldehyde), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.
- **Reaction Conditions:** The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified using an appropriate technique, such as recrystallization or column chromatography, to yield the desired dihydropyridine intermediate.
- **Aromatization:** The isolated dihydropyridine is then oxidized to the corresponding pyridine. This can be achieved using an oxidizing agent such as nitric acid or by air oxidation.
- **Final Purification:** The final pyridine product is purified by recrystallization or column chromatography to yield the pure **4-Methyl-2,5-diphenylpyridine**.

Spectroscopic Analysis

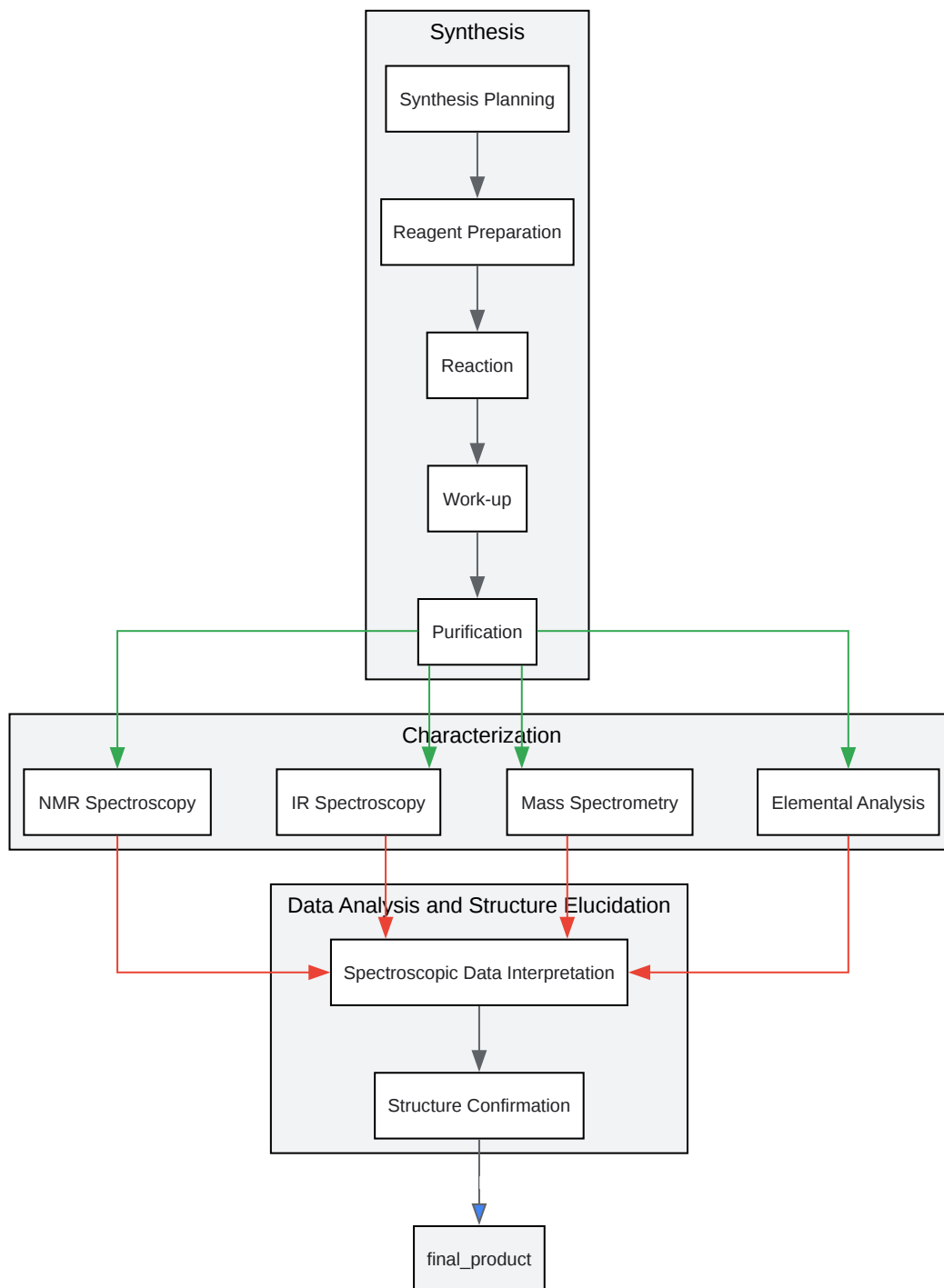
- **Sample Preparation:** A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Data Acquisition:** The NMR spectra are acquired on a spectrometer (e.g., 300 or 500 MHz).

- For ^1H NMR, standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, a wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase and baseline corrections. The chemical shifts are referenced to the internal standard (TMS).
- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
- Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

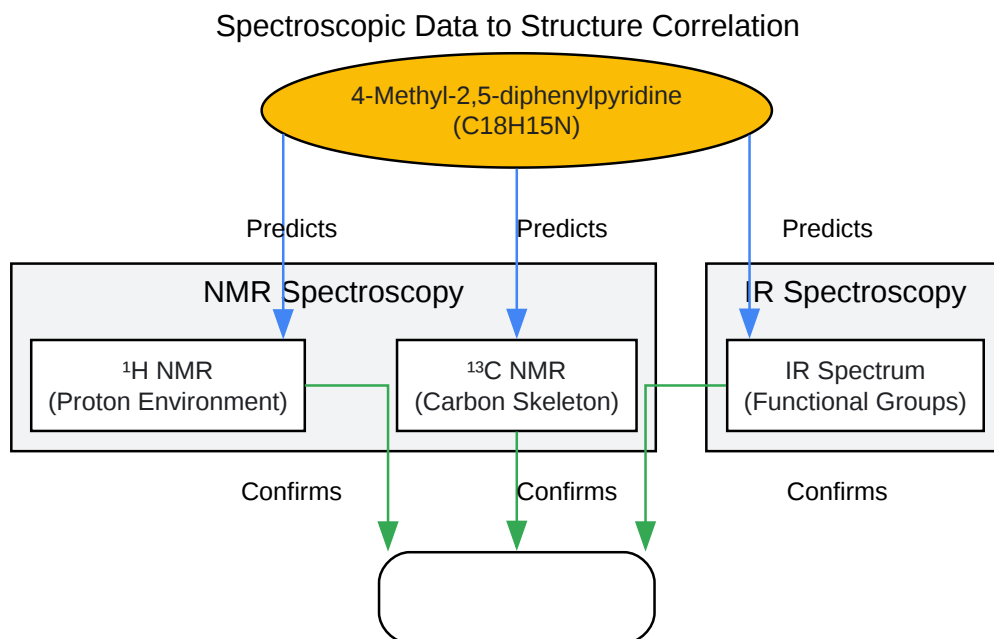
Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of a chemical compound and the logical relationship of the spectroscopic data to the molecular structure.

General Synthesis and Characterization Workflow

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Caption: General workflow for the synthesis and characterization of a chemical compound.



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